
Methyl 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, or 4-FB-DPC, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the pyridazine class of heterocyclic compounds and is of interest due to its unique structure and properties, as well as its relative stability in comparison to other members of the pyridazine class. This article will provide an overview of 4-FB-DPC, including its synthesis method, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
4-FB-DPC has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of proteins and other biomolecules, and as a tool for studying enzyme kinetics. In addition, 4-FB-DPC has been used as a model compound for the design of new drugs and as a tool for studying the effects of various environmental factors on the structure and function of proteins.
作用机制
4-FB-DPC has been found to interact with a number of proteins, including enzymes and receptors. It has been observed to bind to the active site of enzymes, thus inhibiting their activity, and has been found to interact with a variety of cell surface receptors. Its mechanism of action is still being studied, but it is believed that 4-FB-DPC binds to the active site of enzymes, thus blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
4-FB-DPC has been found to have a number of biochemical and physiological effects. It has been observed to inhibit the activity of a number of enzymes, including cytochrome P450, cyclooxygenase, and tyrosine kinase. In addition, it has been found to affect the expression of a number of genes involved in the regulation of cell growth and differentiation. Furthermore, 4-FB-DPC has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
实验室实验的优点和局限性
4-FB-DPC has a number of advantages and limitations for lab experiments. One of the main advantages of using 4-FB-DPC is its relative stability, which makes it suitable for use in a variety of lab experiments. Additionally, 4-FB-DPC can be used to study the effects of various environmental factors on the structure and function of proteins. However, 4-FB-DPC is not soluble in water, which can limit its use in some experiments.
未来方向
There are a number of potential future directions for the study of 4-FB-DPC. One of the main areas of focus is the development of new drugs and other therapeutic agents based on the structure of 4-FB-DPC. Additionally, further research into the mechanism of action of 4-FB-DPC and its effects on various biochemical and physiological processes is needed. Additionally, further studies into the potential applications of 4-FB-DPC in organic synthesis and fluorescent imaging are needed. Finally, the development of new and improved methods for the synthesis of 4-FB-DPC is also of interest.
合成方法
4-FB-DPC can be synthesized through a multi-step process starting from 4-fluorobenzaldehyde. The first step is the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 1-(4-fluorobenzyl)-3-ethoxycarbonyl-2-oxopropan-2-yl acetate. This intermediate can then be converted to 1-(4-fluorobenzyl)-3-ethoxycarbonyl-2-oxopropan-2-yl hydrazide, which is subsequently reacted with methyl chloroformate to yield 4-FB-DPC.
属性
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-19-13(18)11-6-7-12(17)16(15-11)8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTZZLIRFDPQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

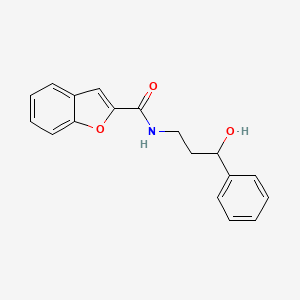
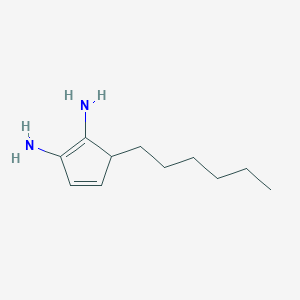
![2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2785543.png)
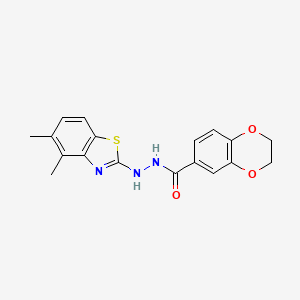
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2785547.png)
![N-(2-hydroxyethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2785548.png)
![2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoic acid](/img/structure/B2785549.png)
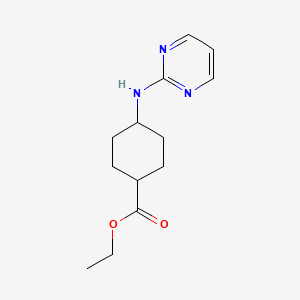
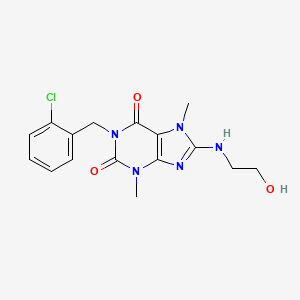

![4-chlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2785554.png)
![(4-(4-Chlorophenyl)piperazino)(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)methanone](/img/structure/B2785555.png)
![4-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}benzonitrile](/img/structure/B2785559.png)
![Ethyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2785560.png)